molecular formula C7H5BrIN3 B13306823 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

Katalognummer: B13306823
Molekulargewicht: 337.94 g/mol
InChI-Schlüssel: OJKCUXHKHJGSBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

  • 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
  • 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine

Comparison: 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and properties compared to similar compounds. The methyl group at position 2 also adds to its distinctiveness, potentially affecting its biological activity and interactions .

Eigenschaften

Molekularformel

C7H5BrIN3

Molekulargewicht

337.94 g/mol

IUPAC-Name

6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H5BrIN3/c1-4-6(9)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3

InChI-Schlüssel

OJKCUXHKHJGSBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C=C(C=NC2=C1I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.